2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine
Overview
Description
2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine is a useful research compound. Its molecular formula is C9H13ClINSi and its molecular weight is 325.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Complex Pyridines
2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine serves as a key intermediate in the synthesis and characterization of complex pyridines and heterocycles. Kieseritzky and Lindström (2010) developed novel methods for the stepwise and regioselective installation of functional groups on pyridines, leading to the synthesis of compounds substituted with five different elements, showcasing the versatility of such intermediates in organic synthesis (Kieseritzky & Lindström, 2010).
Advancements in Nucleophilic Addition Reactions
Rudler et al. (2002) explored the one-pot synthesis of nitrogen-containing polycyclic delta-lactones through double nucleophilic addition of bis(trimethylsilyl)ketene acetals to pyridines. This research highlights the compound's role in facilitating complex reactions that yield biologically and chemically significant lactones, further emphasized by the structural characterization through X-ray crystallography (Rudler et al., 2002).
Structural Insights into Pyridinium Cations
Hassall et al. (2007) investigated the solution and solid-state structure of bis(trimethylsilyl)methylpyridinium cations, providing valuable insights into the electronic and steric interactions within these compounds. Such research underscores the importance of this compound derivatives in studying fundamental organic chemistry principles and enhancing our understanding of molecular structure and reactivity (Hassall et al., 2007).
Properties
IUPAC Name |
(2-chloro-4-iodo-5-methylpyridin-3-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClINSi/c1-6-5-12-9(10)8(7(6)11)13(2,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWFPCLCFDUTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1I)[Si](C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClINSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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